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Abstract
4-Guanidino-2-methoxybenzoic acid is a multifaceted organic compound that stands at the

intersection of several key areas in chemical and pharmaceutical research. As a derivative of

both benzoic acid and the highly basic guanidine functional group, it presents a unique

combination of properties that make it a compelling subject for investigation. The strategic

placement of a methoxy group on the benzene ring further modulates its electronic and steric

characteristics, influencing its reactivity, binding affinity, and pharmacokinetic profile. This

technical guide provides a comprehensive exploration of the chemical properties of 4-
Guanidino-2-methoxybenzoic acid, offering a foundational resource for researchers engaged

in its synthesis, analysis, and application. From its fundamental physicochemical parameters to

its potential as a bioactive agent, this document synthesizes available data and theoretical

knowledge to deliver field-proven insights for the scientific community.

Core Chemical and Physical Properties
4-Guanidino-2-methoxybenzoic acid is a crystalline solid, typically appearing as a light

yellow to yellow powder.[1] Its structure incorporates a benzoic acid moiety, a guanidino group,
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and a methoxy group, which collectively determine its chemical behavior and physical

characteristics.

Identifiers and Basic Properties
A summary of the key identifiers and fundamental properties of 4-Guanidino-2-
methoxybenzoic acid is provided in the table below.

Property Value Source(s)

IUPAC Name

4-

(diaminomethylideneamino)-2-

methoxybenzoic acid

-

Synonym(s)

4-

{[amino(imino)methyl]amino}-2

-methoxybenzoic acid

[1]

CAS Number 173731-96-9 [1]

Molecular Formula C₉H₁₁N₃O₃ [2]

Molecular Weight 209.21 g/mol [2]

Physical Form
Light yellow to yellow powder

or crystals
[1]

Purity Typically ≥95% [1]

Physicochemical Parameters
The physicochemical properties of a compound are critical for predicting its behavior in

biological systems and for designing appropriate experimental conditions. While experimental

data for 4-Guanidino-2-methoxybenzoic acid is not extensively published, we can infer its

likely characteristics based on its structural components and data from analogous compounds.

The guanidino group is strongly basic with a typical pKa of the conjugate acid around 13.5,

meaning it will be protonated and positively charged at physiological pH.[3] The carboxylic acid

group is acidic, with the pKa of the parent 2-methoxybenzoic acid being around 4.0. The
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presence of the electron-donating guanidino group at the para position may slightly increase

the pKa of the carboxylic acid.

The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of the

highly polar, charged guanidinium group and the carboxylic acid will lead to a low LogP value,

indicating high water solubility. Guanidine and its salts are known to be highly soluble in water

and polar organic solvents.[4][5][6]

Parameter
Predicted
Value/Characteristic

Rationale/Analog Data

pKa (acidic) ~4.0 - 4.5
Based on 2-methoxybenzoic

acid and electronic effects.

pKa (basic) ~13.5
Characteristic of the

guanidinium group.[3]

LogP < 0

The presence of two highly

polar, ionizable groups

suggests low lipophilicity.

Solubility

High in water and polar protic

solvents (e.g., methanol,

ethanol). Limited in non-polar

organic solvents.

Based on the properties of

guanidine and benzoic acid

derivatives.[4][5][6]

Hydrogen Bond Donors 5
From the -COOH and

guanidino groups.

Hydrogen Bond Acceptors 6
From the oxygens and

nitrogens.

Synthesis and Purification
The synthesis of 4-Guanidino-2-methoxybenzoic acid can be approached through a multi-

step process, beginning with a suitable precursor such as 4-amino-2-methoxybenzoic acid. The

key transformation is the introduction of the guanidino group, a reaction known as

guanidination.
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Synthetic Pathway
A plausible synthetic route involves the initial synthesis of 4-amino-2-methoxybenzoic acid,

followed by its reaction with a guanidinating agent.

Step 1: Synthesis of Precursor

Step 2: Guanidination

4-Methoxy-2-nitrobenzoic acid 4-Amino-2-methoxybenzoic acid

H₂, Pd/C
Methanol

4-Amino-2-methoxybenzoic acid 4-Guanidino-2-methoxybenzoic acid

Cyanamide (H₂NCN)
HCl, Reflux

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Guanidino-2-methoxybenzoic acid.

Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of

the precursor and the guanidination of related aminobenzoic acids.[1][7][8]

Step 1: Synthesis of 4-Amino-2-methoxybenzoic acid

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid (1

equivalent) in methanol.

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight

of the starting material).

Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled

with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric or slightly
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elevated pressure.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxybenzoic

acid as a solid.[8] This intermediate can be used in the next step, often without further

purification.

Step 2: Guanidination of 4-Amino-2-methoxybenzoic acid

Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of

concentrated hydrochloric acid and water.

Reagent Addition: Add cyanamide (approximately 2 equivalents) to the stirred suspension at

room temperature.

Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several

hours (e.g., 6 hours).[1][7]

Monitoring: Monitor the reaction by TLC or HPLC to track the formation of the product.

Isolation and Purification:

Cool the reaction mixture to room temperature and allow it to stand, promoting

precipitation of the product hydrochloride salt.

Collect the solid by filtration and wash with cold water.

To obtain the free base, the hydrochloride salt can be suspended in an aqueous solution

of a weak base like potassium carbonate or sodium bicarbonate to neutralize the acid.

Filter the resulting solid, wash with water, and dry under vacuum to afford 4-Guanidino-2-
methoxybenzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.chemicalbook.com/synthesis/2-amino-4-methoxy-benzoic-acid.htm
https://www.chemicalbook.com/synthesis/4-guanidinobenzoic-acid-hydrochloride.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3319514.htm
https://www.benchchem.com/product/b1591679?utm_src=pdf-body
https://www.benchchem.com/product/b1591679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity and Chemical Stability
The chemical reactivity of 4-Guanidino-2-methoxybenzoic acid is dictated by its three

functional groups: the guanidino group, the carboxylic acid, and the methoxy-substituted

aromatic ring.

Guanidino Group: This group is highly basic and will readily react with acids to form stable

guanidinium salts. It is generally stable under neutral and acidic conditions but can be

susceptible to hydrolysis to form urea and the corresponding amine under harsh basic

conditions, especially at elevated temperatures.[5][9]

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as

esterification with alcohols in the presence of an acid catalyst, and formation of amides by

reaction with amines using coupling agents.

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by

the electron-donating methoxy and guanidino groups. However, under strongly acidic

conditions, the guanidino group will be protonated, diminishing its activating effect.

Stability: The compound is expected to be stable under normal storage conditions, preferably in

a cool, dark place. As a solid, it is likely to be stable in air. Solutions of guanidinium salts are

generally stable.[5][10] It is incompatible with strong oxidizing agents.[10]

Biological Activity and Potential Applications
The guanidino group is a key pharmacophore in many biologically active molecules,

recognized for its ability to form strong hydrogen bonds and salt bridges with biological targets.

[3] Guanidinobenzoic acid derivatives, in particular, are well-established as inhibitors of serine

proteases.[2][11][12][13]

Mechanism of Action: Serine Protease Inhibition
Serine proteases are a large family of enzymes characterized by a serine residue in their active

site, which plays a crucial role in catalysis. These enzymes are involved in a wide range of

physiological processes, including digestion, blood coagulation, and inflammation.[12][14]

Unregulated serine protease activity is implicated in numerous diseases.
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The positively charged guanidinium group of 4-Guanidino-2-methoxybenzoic acid can mimic

the side chain of arginine, a natural substrate for many serine proteases like trypsin.[2] This

allows the molecule to bind to the S1 specificity pocket of the enzyme's active site, leading to

competitive inhibition.

Serine Protease
(e.g., Trypsin)

Inhibition of
Proteolysis

Activity blocked

4-Guanidino-2-methoxybenzoic acid

S1 Specificity Pocket
(negatively charged)

Mimics Arginine,
binds tightly

Natural Substrate
(e.g., Arginine-containing peptide)

Binding blocked

Click to download full resolution via product page

Caption: Mechanism of serine protease inhibition by 4-Guanidino-2-methoxybenzoic acid.

Potential Therapeutic Applications
Given their mechanism of action, derivatives of guanidinobenzoic acid are investigated for a

variety of therapeutic applications:

Anti-inflammatory Agents: By inhibiting proteases involved in inflammatory cascades.[2]

Anticoagulants: Through the inhibition of thrombin and other coagulation factors.[13]
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Anticancer Agents: By targeting proteases involved in tumor invasion and metastasis.

Antiviral Agents: Some viral proteases are essential for viral replication and are targets for

inhibition.

The specific activity and therapeutic potential of 4-Guanidino-2-methoxybenzoic acid would

require dedicated biological screening and evaluation. The methoxy group may influence its

binding affinity, selectivity, and pharmacokinetic properties compared to unsubstituted

guanidinobenzoic acid.

Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization, quality control,

and pharmacokinetic studies of 4-Guanidino-2-methoxybenzoic acid. High-Performance

Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

HPLC-UV Method
A reversed-phase HPLC method can be developed for the quantification of 4-Guanidino-2-
methoxybenzoic acid. The method would involve separation on a C18 column with a mobile

phase consisting of an aqueous buffer and an organic modifier.
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Parameter Recommended Condition Rationale

Column
C18 (e.g., 4.6 x 150 mm, 5

µm)

Good retention for moderately

polar aromatic compounds.

Mobile Phase
A: 0.1% Formic acid in

WaterB: Acetonitrile

Provides good peak shape for

the acidic analyte and the

basic guanidino group.

Gradient Isocratic or Gradient elution
To be optimized for resolution

from impurities.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Detection UV at ~254 nm

Benzoic acid derivatives

typically have strong UV

absorbance in this region.

Column Temp. 25-30 °C
For reproducible retention

times.

Injection Vol. 10-20 µL Standard injection volume.

Analytical Workflow
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Sample Preparation
(Dissolve in mobile phase)

Filtration
(0.45 µm syringe filter)

HPLC Injection

Chromatographic Separation
(C18 Column)

UV Detection
(~254 nm)

Data Analysis
(Quantification)

Click to download full resolution via product page

Caption: Standard workflow for the HPLC analysis of 4-Guanidino-2-methoxybenzoic acid.

Spectroscopic Characterization
While specific spectra for 4-Guanidino-2-methoxybenzoic acid are not readily available in

public databases, its expected spectroscopic features can be predicted based on its structure

and data from analogous compounds.
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Technique Expected Features

¹H NMR

- Aromatic Protons: Signals in the range of 6.5-

8.0 ppm, with splitting patterns determined by

the substitution on the benzene ring.- Methoxy

Protons: A sharp singlet at ~3.8-4.0 ppm.-

Guanidino/Carboxyl Protons: Broad signals that

may exchange with D₂O.

¹³C NMR

- Carbonyl Carbon: Signal at ~165-175 ppm.-

Guanidino Carbon: Signal at ~155-160 ppm.-

Aromatic Carbons: Signals in the range of 110-

160 ppm.- Methoxy Carbon: Signal at ~55-60

ppm.

FTIR (cm⁻¹)

- O-H Stretch (Carboxylic Acid): Broad band

from 2500-3300.- N-H Stretch (Guanidino):

Bands around 3100-3400.- C=O Stretch

(Carboxylic Acid): Strong band at ~1680-1710.-

C=N Stretch (Guanidino): Strong band around

1650.- C-O Stretch (Methoxy/Acid): Bands in the

1200-1300 region.

Mass Spec. (EI)

- Molecular Ion (M⁺): Peak at m/z = 209.-

Fragmentation: Loss of H₂O (m/z = 191), COOH

(m/z = 164), and characteristic fragmentation of

the guanidino and methoxy groups.

Safety and Handling
Based on the safety data for the related compound 4-guanidinobenzoic acid hydrochloride, 4-
Guanidino-2-methoxybenzoic acid should be handled with care in a laboratory setting.

GHS Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin and eye

irritation.[15]

Precautionary Statements: Wear protective gloves, clothing, and eye protection (P280). If

swallowed, seek medical attention. If in eyes, rinse cautiously with water for several minutes
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(P305, P351, P338).[1]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such

as strong oxidizing agents.[1][10]

Conclusion
4-Guanidino-2-methoxybenzoic acid is a compound of significant interest due to its unique

structural features and potential as a bioactive molecule, particularly as a serine protease

inhibitor. This guide has provided a comprehensive overview of its chemical and physical

properties, a plausible synthetic route, and methodologies for its analysis. While further

experimental validation of its specific physicochemical and biological properties is warranted,

the information presented herein, drawn from data on closely related analogs and established

chemical principles, offers a robust foundation for researchers and drug development

professionals. The continued exploration of this and similar molecules holds promise for the

discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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